molecular formula C22H16FN3O3 B8206267 8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine

8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine

Cat. No.: B8206267
M. Wt: 389.4 g/mol
InChI Key: VWJBITVMYUJMGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of quinoline derivatives, followed by nitration and subsequent substitution reactions to introduce the phenylmethoxy group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve multiple cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and nitro groups, along with the phenylmethoxy moiety, contributes to its enhanced activity and selectivity compared to other quinoline derivatives .

Properties

IUPAC Name

8-fluoro-N-(2-nitro-4-phenylmethoxyphenyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3/c23-18-8-4-7-16-9-12-21(25-22(16)18)24-19-11-10-17(13-20(19)26(27)28)29-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJBITVMYUJMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)NC3=NC4=C(C=CC=C4F)C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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